molecular formula C20H22N2O2 B11367173 5-ethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide

5-ethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide

Cat. No.: B11367173
M. Wt: 322.4 g/mol
InChI Key: XNXFYPDFPOVZEI-UHFFFAOYSA-N
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Description

5-ethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    N-Methylation: Methylation of the nitrogen atom in the indole ring can be performed using methyl iodide and a base such as potassium carbonate.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate acid chloride or anhydride in the presence of a base.

    N-(2-Phenylethyl) Substitution: The final step involves the substitution of the carboxamide nitrogen with a 2-phenylethyl group, which can be achieved using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of 5-ethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxylic acid.

    Reduction: Formation of 5-ethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-amine.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science:

Biology

    Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Biochemistry: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

    Drug Development: Exploration of its efficacy and safety as a drug candidate for various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

    Agriculture: Potential use as a plant growth regulator or pesticide.

    Cosmetics: Incorporation into formulations for skincare products due to its potential antioxidant properties.

Mechanism of Action

The mechanism of action of 5-ethoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including:

    Receptors: Binding to serotonin, dopamine, or other neurotransmitter receptors.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    DNA/RNA: Intercalation into nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.

    1-methyl-N-(2-phenylethyl)-1H-indole-2-carboxamide: Lacks the ethoxy group at the 5-position.

    5-ethoxy-1-methyl-1H-indole-2-carboxamide: Lacks the N-(2-phenylethyl) substitution.

Uniqueness

    Structural Features: The presence of both the ethoxy group and the N-(2-phenylethyl) substitution makes it unique compared to other indole derivatives.

    Biological Activity: Its specific combination of functional groups may confer unique biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

5-ethoxy-1-methyl-N-(2-phenylethyl)indole-2-carboxamide

InChI

InChI=1S/C20H22N2O2/c1-3-24-17-9-10-18-16(13-17)14-19(22(18)2)20(23)21-12-11-15-7-5-4-6-8-15/h4-10,13-14H,3,11-12H2,1-2H3,(H,21,23)

InChI Key

XNXFYPDFPOVZEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NCCC3=CC=CC=C3)C

Origin of Product

United States

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